molecular formula C14H12O B8298867 2,8-Dimethyldibenzofuran

2,8-Dimethyldibenzofuran

Cat. No. B8298867
M. Wt: 196.24 g/mol
InChI Key: UQWZLNDZKILIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dimethyldibenzofuran is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Dimethyldibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dimethyldibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,8-Dimethyldibenzofuran

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2,8-dimethyldibenzofuran

InChI

InChI=1S/C14H12O/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8H,1-2H3

InChI Key

UQWZLNDZKILIMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C2C=C(C=C3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This example was carried out under the same reaction conditions as in Example 1 except that 29.0 g of 4,4'-dimethyldiphenyl ether, 0.067 g (0.30 m. mole) of palladium acetate, and 0.030 g of acetylacetone (0.30 m. mole) were employed and the mixture was reacted for 7 hours. As a result, 5.9 g (30 m. moles) of 2,8 -dimethyldibenzofuran was obtained and 1.9 g (4.7 m. moles) of the dimer also obtained.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two
Quantity
0.067 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

15 g of 4,4'-dimethyldiphenyl ether, 0.034 g (0.15 m. mole) of palladium acetate and 0.015 g (0.15 m. mole) of acetylacetone were placed in a glass vessel and this is placed in a 100 ml-autoclave. Then a mixture gas of nitrogen and oxygen of molar ratio 1:1 was filled in it to 50 kg/cm2 of inner pressure. The autoclave was shaken at 150° C. for 5 hours. After completion of the reaction, the reaction mixture was subjected to fractional distillation. After distilling out the unreacted 4,4'-dimethyldiphenyl ether, a distillate having b.p. 130°-135° C./12 mmHg was recrystallized from ethanol to give 2.6 g (13 m. moles) of 2,8-dimethyldibenzofuran. The obtained 2,8-dimethylbenzofuran showed m.p. 62°-64° C. (reference value, 64° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
0.034 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

This example was carried out under the same conditions as in Example 1 except that 15.0 g of 4,4'-dimethyldiphenyl ether, 0.038 g (0.15 m. mole) of palladium propionate, 0.015 g (0.15 m. mole) of acetylacetone and 5 ml of ethylene glycol diacetate were employed. As a result, 2.78 g (14 m. moles) of 2,8-dimethyldibenzofuran and 0.78 g (2.0 m. moles) of the dimer also obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0.038 g
Type
catalyst
Reaction Step Four

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